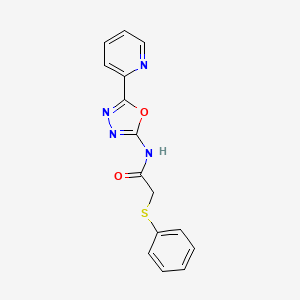![molecular formula C15H17N5O3 B2662724 [4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile CAS No. 1775353-83-7](/img/structure/B2662724.png)
[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Pyrimidines are six-membered heterocyclic molecules with two nitrogen atoms and have been found in many biological compounds.
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Applications De Recherche Scientifique
New Routes to Heterocyclic Compounds
Research by Elnagdi et al. (1988) describes the synthesis of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate through the condensation of cyanoacetohydrazide with diethyl monoimidic malonate, leading to various electrophilic reactions. This work illustrates the utility of related compounds in generating a diverse range of heterocycles, which are crucial in pharmaceuticals and agrochemicals (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Heterocyclic Compound Reactions
Acheson and Verlander (1972) explored reactions of benzimidazole derivatives, generating pyrrolo-, pyrido-, and azepino-benzimidazoles. Their work contributes to understanding the reactivity and potential applications of benzimidazole-containing compounds in developing novel heterocyclic structures with potential therapeutic applications (Acheson & Verlander, 1972).
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
The study by Tverdokhlebov et al. (2005) focused on synthesizing and structurally characterizing pyrrolothiazoles, highlighting the synthetic versatility of compounds with complex heterocyclic frameworks. This research underscores the importance of such compounds in the synthesis of novel chemical entities with potential biological activities (Tverdokhlebov et al., 2005).
Oxidation and Reduction in Organic Synthesis
Memarian and Farhadi (2009) discussed the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates using potassium peroxydisulfate. Their findings contribute to the broader understanding of oxidation processes in organic synthesis, relevant to modifying compounds like the one for specific applications (Memarian & Farhadi, 2009).
Mécanisme D'action
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential for a wide range of applications, including pharmaceuticals and energetic materials .
Propriétés
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-2-11-17-13(18-23-11)12-10-6-4-3-5-8-19(10)15(22)20(9-7-16)14(12)21/h2-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRKOCNWHVCCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2662645.png)


![2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662649.png)
![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)

![Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2662657.png)



![N-(2,5-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2662664.png)